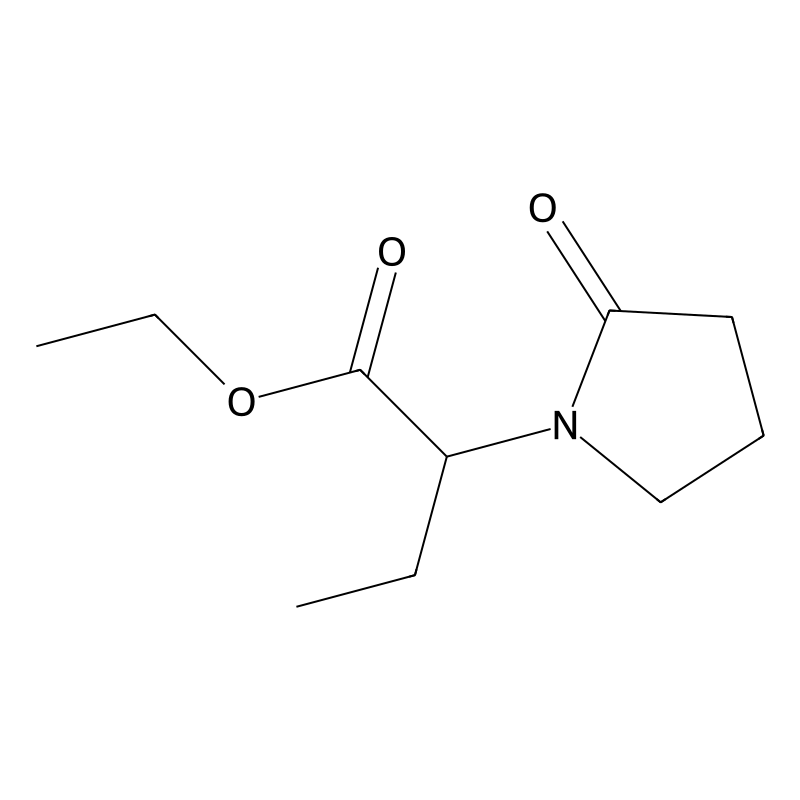

Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Reference Standard

The primary function identified for this compound is as a reference standard for research purposes. Companies sell Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate, particularly the (S)-enantiomer, as an impurity or metabolite standard for other pharmaceutical compounds [, ]. These standards are crucial for researchers developing analytical methods to detect and quantify impurities or byproducts within drug candidates.

Limited Literature Availability

A search of scientific databases using Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate as a search term yielded no results related to its biological activity or other research applications. This suggests that the compound has not been extensively studied in its own right.

Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate is a chemical compound with the molecular formula CHNO and a molecular weight of approximately 199.25 g/mol. It features a butanoate moiety linked to a pyrrolidine ring, specifically an oxopyrrolidine, which contributes to its unique chemical properties. The structure includes an ethyl ester functional group, making it susceptible to hydrolysis and other

- Hydrolysis: The ester bond can be hydrolyzed in the presence of water, leading to the formation of the corresponding carboxylic acid and alcohol.

- Nucleophilic Substitution: The carbonyl carbon in the pyrrolidine ring can participate in nucleophilic attack, allowing for further functionalization.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Research indicates that derivatives of 2-(2-oxopyrrolidin-1-yl) compounds exhibit significant biological activity. Some of these compounds have shown psychotropic effects and cerebroprotective properties, suggesting potential applications in neuropharmacology . The specific biological activity of ethyl 2-(2-oxopyrrolidin-1-yl)butanoate itself may not be extensively documented but can be inferred from related compounds.

Several methods exist for synthesizing ethyl 2-(2-oxopyrrolidin-1-yl)butanoate. Common approaches include:

- Giese Reaction: This involves the reaction of ethyl 2-(ethoxycarbonothioylthio)acetate with a vinyl pyrrolidinone under specific conditions to yield the desired product .

- Conventional Esterification: Reacting butanoic acid with 2-(2-oxopyrrolidin-1-yl)ethanol in the presence of an acid catalyst can also yield ethyl 2-(2-oxopyrrolidin-1-yl)butanoate.

- Amide Formation: Reaction of butyric acid derivatives with pyrrolidine derivatives can lead to the formation of this compound through amide coupling reactions.

Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate has potential applications in:

- Pharmaceuticals: Due to its biological activity, it may serve as a precursor for developing new therapeutic agents targeting neurological disorders.

- Chemical Synthesis: It can act as an intermediate in organic synthesis for various chemical transformations.

Interaction studies involving ethyl 2-(2-oxopyrrolidin-1-yl)butanoate focus on its reactivity with biological targets, particularly enzymes and receptors related to neurological functions. While specific interaction studies may be limited, its structural similarity to known active compounds suggests potential interactions that warrant further investigation.

Several compounds share structural similarities with ethyl 2-(2-oxopyrrolidin-1-yl)butanoate. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 4-(2-oxopyrrolidin-1-yl)butanoate | Similar pyrrolidine structure but different alkyl group | Potentially different pharmacological effects |

| Ethyl (S)-2-(2-pyrrolidinyl)acetate | Contains an acetate instead of butanoate | Known for analgesic properties |

| Butyric Acid Ethyl Ester | Simple ester without pyrrolidine | Primarily used for flavoring and fragrance |

The uniqueness of ethyl 2-(2-oxopyrrolidin-1-yl)butanoate lies in its specific combination of functional groups and its potential biological activities, distinguishing it from other similar compounds.